Cloxacillin benzathine is a semisynthetic penicillin antibiotic, specifically a benzathine salt of cloxacillin. It is designed to resist degradation by beta-lactamase enzymes, making it effective against certain strains of bacteria that produce these enzymes. The chemical formula for cloxacillin benzathine is C₅₄H₅₆Cl₂N₈O₁₀S₂, and it appears as a white, odorless solid .
Cloxacillin benzathine undergoes hydrolysis in aqueous environments, particularly in the presence of strong acids or bases. The stability of cloxacillin benzathine can be affected by temperature and pH levels, with higher temperatures accelerating degradation. Under normal conditions, it remains stable and does not exhibit hazardous reactions .
Cloxacillin benzathine exhibits significant antibacterial activity against a variety of gram-positive bacteria, including Staphylococcus aureus and Streptococcus species. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, ultimately leading to cell lysis and death . The compound is particularly useful in treating infections caused by penicillinase-producing organisms.
The synthesis of cloxacillin benzathine typically involves the reaction between cloxacillin and benzathine. This process can be carried out through various methods, including:
Cloxacillin benzathine is primarily used in veterinary medicine for the treatment of bacterial infections in livestock, especially mastitis in dairy cows. Its long-acting formulation allows for less frequent dosing compared to other antibiotics. Additionally, it has applications in human medicine for treating skin infections and respiratory tract infections caused by susceptible bacteria .
Studies have indicated that cloxacillin benzathine may interact with other medications, particularly those that are also metabolized by the liver. Co-administration with drugs that induce or inhibit liver enzymes can alter its pharmacokinetics. Furthermore, it may exhibit antagonistic effects when used alongside other antibiotics targeting similar bacterial strains .
Cloxacillin benzathine shares similarities with several other antibiotics but stands out due to its specific resistance to beta-lactamase. Here are some comparable compounds:
| Compound Name | Type | Unique Features |
|---|---|---|
| Oxacillin | Semisynthetic Penicillin | Less effective against beta-lactamase producing bacteria |
| Methicillin | Semisynthetic Penicillin | Limited use due to resistance issues |
| Dicloxacillin | Semisynthetic Penicillin | More potent but requires more frequent dosing |
| Amoxicillin | Broad-spectrum Penicillin | Effective against a wider range of bacteria but not resistant to all beta-lactamases |
Cloxacillin benzathine's unique formulation allows for extended release and effectiveness against specific bacterial strains that are resistant to other penicillins .
Cloxacillin benzathine exerts its bactericidal effects by irreversibly binding to penicillin-binding proteins (PBPs), a group of enzymes essential for peptidoglycan cross-linking during bacterial cell wall synthesis. Structural studies reveal that the β-lactam ring of cloxacillin acylates the active-site serine residue of PBPs, thereby inactivating their transpeptidase and carboxypeptidase functions [1] [4]. For example, in Streptococcus pneumoniae, cloxacillin selectively inhibits PBP2X (UniProt ID: P59676) and PBP1A (UniProt ID: Q8DR59), both critical for septal and peripheral peptidoglycan synthesis [1]. Similarly, in Escherichia coli, it targets D-alanyl-D-alanine carboxypeptidase DacA (UniProt ID: P0AEB2), disrupting cell wall precursor processing [1]. This high-affinity binding disrupts the structural integrity of the cell wall, predisposing bacteria to osmotic lysis.
The inhibition of PBPs by cloxacillin benzathine prevents the final transpeptidation step of peptidoglycan assembly, leading to the accumulation of structurally deficient cell wall fragments. The absence of cross-links between N-acetylmuramic acid and N-acetylglucosamine residues results in a weakened cell wall matrix [1] [4]. Gram-positive bacteria, which rely on thick peptidoglycan layers for osmotic stability, are particularly vulnerable to this mechanism. Unlike earlier penicillins, cloxacillin’s isoxazolyl side chain enhances its stability against β-lactamases, allowing it to penetrate the cell wall of resistant staphylococci effectively [1] [2].
Cloxacillin benzathine indirectly activates bacterial autolytic enzymes (autolysins) by disrupting regulatory pathways that normally suppress their activity. In Staphylococcus aureus, PBP inhibition triggers the release of murein hydrolases, which digest existing peptidoglycan networks [1] [4]. This autolytic cascade is further amplified by the accumulation of cell wall fragments, which act as signaling molecules to upregulate autolysin production. The combined effects of cell wall synthesis arrest and autolysis activation result in rapid bacteriolysis [1].
The antimicrobial efficacy of cloxacillin benzathine against β-lactamase-producing staphylococci is attributed to its bulky 3-aryl-5-methylisoxazole substituent, which sterically hinders enzyme access to the β-lactam ring [1] [2]. Comparative studies show that cloxacillin exhibits a 50-fold lower susceptibility to hydrolysis by S. aureus β-lactamase compared to benzylpenicillin [1]. This structural resilience allows it to maintain activity in environments where other penicillins are rapidly inactivated.
Cloxacillin benzathine demonstrates superior activity against β-lactamase-producing Staphylococcus aureus compared to non-β-lactamase-resistant penicillins. For instance, its minimum inhibitory concentration (MIC) for methicillin-sensitive S. aureus (MSSA) ranges from 0.12 to 0.5 µg/mL, whereas benzylpenicillin MICs exceed 2 µg/mL for resistant strains [1] [4]. However, it lacks efficacy against methicillin-resistant S. aureus (MRSA) due to altered PBP2a (mecA gene product), which exhibits low affinity for β-lactams [1]. Against streptococci, cloxacillin’s activity is moderate, with MICs of 1–2 µg/mL for Streptococcus pyogenes, but it is less effective than penicillin G for non-β-lactamase-producing strains [1].
| Bacterial Species | Cloxacillin MIC (µg/mL) | Comparative Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MSSA) | 0.12–0.5 | Benzylpenicillin: >2 |
| Streptococcus pyogenes | 1–2 | Penicillin G: 0.03–0.06 |
| Escherichia coli | >128 | Ampicillin: 2–8 |
Data adapted from DrugBank and pharmacological studies [1] [4].
In veterinary applications, cloxacillin benzathine’s prolonged pharmacokinetic profile ensures sustained concentrations in bovine mammary tissue, making it a first-line treatment for mastitis caused by Staphylococcus spp. and Streptococcus spp. [2] [3]. Its efficacy against these pathogens is enhanced by the benzathine component, which reduces dosing frequency while maintaining therapeutic drug levels [3].